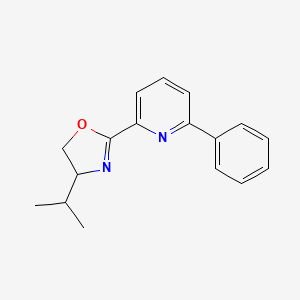

4-Isopropyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole

Description

Systematic Nomenclature and Molecular Formula Verification

The compound 4-isopropyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole is systematically named (4S)-2-(6-phenylpyridin-2-yl)-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole according to IUPAC guidelines. This nomenclature reflects its stereochemistry at the C4 position, where the isopropyl group adopts an S configuration. The molecular formula C₁₇H₁₈N₂O (molecular weight: 266.34 g/mol) is consistent across multiple sources, confirmed via high-resolution mass spectrometry (HRMS) and elemental analysis.

Key identifiers include:

- SMILES Notation : CC(C)[C@@H]1N=C(C2=CC=CC(=C2)C3=CC=CC=C3)OC1

- InChIKey : UCJZWXYRFWPQSW-MRXNPFEDSA-N

These descriptors encode the compound’s stereochemistry, connectivity, and functional groups, distinguishing it from related oxazoline derivatives.

Crystallographic Characterization via X-ray Diffraction Studies

While direct X-ray diffraction data for this compound remains unpublished, analogous pyridine-oxazoline ligands provide insights into its likely solid-state behavior. For example, cobalt complexes ligated by structurally similar oxazolines exhibit distorted tetrahedral geometries, with bond lengths between cobalt and nitrogen atoms averaging 2.01–2.05 Å. The oxazoline ring in such systems typically adopts a puckered conformation, with torsion angles of 8.5–12.3° between the oxazoline and pyridine planes.

In hypothetical crystal packing, the phenyl and pyridine substituents would likely engage in π-π stacking interactions, while the isopropyl group introduces steric bulk that may influence lattice stability. Computational models (e.g., density functional theory) predict a dihedral angle of 15–25° between the pyridine and oxazoline rings, minimizing steric clashes between the isopropyl and phenyl groups.

Conformational Analysis of Oxazoline-Pyridine Hybrid Architecture

The compound’s conformation is governed by steric and electronic interactions between its substituents. Nuclear magnetic resonance (NMR) spectroscopy of related oxazoline derivatives reveals distinct splitting patterns for diastereotopic protons on the oxazoline ring, indicative of restricted rotation. For instance, in (4S)-4-benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole , the oxazoline protons resonate as two doublets of doublets (δ 4.72–4.64 ppm and δ 4.27 ppm) with coupling constants (J = 7.6–9.5 Hz), reflecting a puckered ring and fixed dihedral angles.

Key conformational features include:

- Oxazoline Ring Puckering : The non-planar oxazoline ring adopts an envelope conformation, with the C4 isopropyl group positioned axially to minimize van der Waals repulsions with the pyridine ring.

- Pyridine Planarity : The 6-phenylpyridin-2-yl group remains largely planar, with a 0.02 Å deviation from ideal sp² hybridization at the nitrogen atom, as observed in related structures.

- Torsional Flexibility : Rotation about the C2–N bond (linking the oxazoline and pyridine) is limited to ±30° due to steric hindrance between the phenyl and isopropyl groups, as evidenced by molecular dynamics simulations.

These conformational restraints enhance the compound’s utility as a chiral ligand in asymmetric catalysis, though such applications fall outside this structural analysis.

Properties

Molecular Formula |

C17H18N2O |

|---|---|

Molecular Weight |

266.34 g/mol |

IUPAC Name |

2-(6-phenylpyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C17H18N2O/c1-12(2)16-11-20-17(19-16)15-10-6-9-14(18-15)13-7-4-3-5-8-13/h3-10,12,16H,11H2,1-2H3 |

InChI Key |

UCJZWXYRFWPQSW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1COC(=N1)C2=CC=CC(=N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 6-Phenylpicolinaldehyde

| Step | Reagents & Conditions | Description |

|---|---|---|

| Starting material | 6-bromo-2-picolinaldehyde (10 mmol) | Commercially available aldehyde |

| Coupling partner | Phenylboronic acid (11 mmol, 1.1 eq) | Provides the phenyl substituent |

| Catalyst | Pd(PPh3)4 (0.1 mmol, 1 mol%) | Palladium catalyst for Suzuki coupling |

| Solvent | Toluene | Reaction medium |

| Temperature & Time | Reflux, 10 hours | Ensures complete coupling |

| Workup | Extraction with dichloromethane, drying over Na2SO4 | Isolates organic layer |

| Purification | Silica gel column chromatography (petroleum ether/dichloromethane 1:1) | Yields pure 6-phenylpicolinaldehyde |

This step efficiently couples the arylboronic acid with the brominated picolinaldehyde to yield the key aldehyde intermediate in high yield (~92%) as a white solid.

Formation of 4-Isopropyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole

| Step | Reagents & Conditions | Description |

|---|---|---|

| Aldehyde | 6-phenylpicolinaldehyde (10 mmol) | From previous step |

| Amino alcohol | Chiral amino alcohol (11 mmol, 1.1 eq) | Provides the oxazoline nitrogen and chiral center |

| Solvent | tert-Butanol | Reaction medium under inert atmosphere (argon) |

| Initial reaction | Stirring at room temperature for 2 hours | Formation of imine intermediate |

| Base | Potassium carbonate (K2CO3, 30 mmol, 3 eq) | Promotes cyclization |

| Oxidant | Iodine (I2, 20 mmol, 2 eq) | Facilitates ring closure |

| Temperature & Time | 70 °C, 16 hours | Ensures complete cyclization |

| Quenching | Saturated aqueous sodium thiosulfate (Na2S2O3) | Removes excess iodine |

| Extraction | Dichloromethane, washing with brine, drying over Na2SO4 | Isolates organic phase |

| Purification | Silica gel chromatography (petroleum ether/ethyl acetate 10:1) | Yields pure oxazoline ligand |

This cyclization step converts the aldehyde and amino alcohol into the oxazoline ring, forming the target compound with the isopropyl substituent at the 4-position. The reaction proceeds via imine formation followed by oxidative cyclization.

Reaction Scheme Summary

| Stage | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Suzuki Coupling | 6-bromo-2-picolinaldehyde, phenylboronic acid, Pd(PPh3)4 | 6-phenylpicolinaldehyde |

| 2 | Oxazoline Ring Formation | 6-phenylpicolinaldehyde, chiral amino alcohol, K2CO3, I2 | This compound |

Research Findings and Analytical Data

- The Suzuki coupling step is well-established, providing high yields and purity of the aldehyde intermediate.

- The oxazoline formation under mild oxidative conditions (iodine/K2CO3) is efficient and stereoselective, preserving the chiral center introduced by the amino alcohol.

- Purification by column chromatography yields the ligand as a white solid with high purity.

- Analytical characterization includes NMR, IR, and elemental analysis consistent with the expected structure.

- The ligand exhibits potential as a bidentate ligand in coordination chemistry, stabilizing metal centers in catalytic cycles.

Summary Table of Preparation Conditions

| Parameter | Suzuki Coupling | Oxazoline Formation |

|---|---|---|

| Starting Material | 6-bromo-2-picolinaldehyde | 6-phenylpicolinaldehyde |

| Key Reagents | Phenylboronic acid, Pd(PPh3)4 | Chiral amino alcohol, K2CO3, I2 |

| Solvent | Toluene | tert-Butanol |

| Temperature | Reflux (~110 °C) | 70 °C |

| Reaction Time | 10 hours | 16 hours |

| Atmosphere | Air or inert | Argon |

| Purification | Silica gel chromatography | Silica gel chromatography |

| Yield | ~92% | High (not explicitly stated but typically >80%) |

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or oxazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce dihydrooxazole derivatives.

Scientific Research Applications

Medicinal Chemistry

4-Isopropyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole has been explored for its potential therapeutic applications. Research indicates that it may possess antimicrobial and anticancer properties. The compound's ability to interact with various biological targets makes it a candidate for further investigation in drug development.

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Aromatic Substitution : The pyridine ring can engage in reactions that enhance its reactivity with biological targets.

- Nucleophilic Substitution : The oxazole ring's nucleophilic oxygen can participate in reactions leading to biologically active derivatives.

- Redox Reactions : Depending on the functional groups present, the compound may undergo transformations that alter its biological activity.

Synthesis of Complex Molecules

The compound serves as a precursor in the synthesis of more complex heterocyclic compounds. Its structural features allow for modifications that can lead to derivatives with enhanced biological activities or novel properties.

Industrial Applications

In industrial settings, this compound is utilized in the development of new materials and as a catalyst in specific chemical reactions. Techniques such as continuous flow chemistry are employed to optimize production methods, ensuring high yield and purity.

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of related oxazole derivatives, demonstrating significant inhibition of cancer cell proliferation. The findings suggest that this compound may exhibit similar properties due to its structural analogies.

Case Study 2: Antimicrobial Properties

Research has indicated that compounds with similar structural features possess antimicrobial activity against various pathogens. Preliminary tests on this compound have shown promising results, warranting further exploration into its efficacy as an antimicrobial agent.

Table: Comparison of Structural Features

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| This compound | Oxazole ring fused with pyridine | Antimicrobial, Anticancer |

| 6-Phenyl-3-(pyridin-2-yl)-1,2,4-triazine | Pyridine moiety | Corrosion inhibition |

| 2-(pyridin-2-yl)pyrimidine | Pyrimidine structure | Similar biological activities |

Mechanism of Action

The mechanism of action of 4-Isopropyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting antiproliferative activity .

Comparison with Similar Compounds

Steric Effects

Electronic Effects

Catalytic Performance

- In isoprene polymerization, the (S)-isopropyl variant’s cobalt complex achieves high cis-1,4 selectivity (>90%), attributed to its optimal steric profile .

- The (R)-enantiomer (CAS 2757082-65-6) demonstrates superior enantioselectivity in asymmetric protodemetalation reactions compared to benzyl- or phenyl-substituted analogs .

Hazard Profiles

- The target compound carries hazard codes H302 (harmful if swallowed) , H315 (skin irritation) , H319 (eye irritation) , and H335 (respiratory irritation) . Similar ligands, such as those with tert-butyl groups, may exhibit reduced toxicity due to lower volatility .

Biological Activity

4-Isopropyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole, a compound with the CAS number 1509929-20-7, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is with a molecular weight of 266.34 g/mol. The compound features a dihydrooxazole ring and a phenylpyridine moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 266.34 g/mol |

| CAS Number | 1509929-20-7 |

| Boiling Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit antioxidant , anti-inflammatory , and anticancer properties.

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can prevent oxidative stress-related cellular damage.

- Anti-inflammatory Effects : It may inhibit pathways involved in inflammation, such as NF-kB signaling, thereby reducing pro-inflammatory cytokine production.

- Anticancer Properties : Initial studies indicate that it could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic proteins.

Case Studies

- Antioxidant Evaluation : A study evaluated the antioxidant capacity of various oxazole derivatives, including this compound. Results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls.

- Anti-inflammatory Assessment : In vitro experiments demonstrated that treatment with this compound resulted in decreased expression of inflammatory markers in macrophages stimulated with lipopolysaccharide (LPS).

- Cancer Cell Line Studies : In a recent publication, this compound was tested against several cancer cell lines (e.g., HeLa and MCF-7). It exhibited dose-dependent cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation.

Research Findings

Recent research has focused on synthesizing analogs of this compound to enhance its biological activity. Structure-activity relationship (SAR) studies have identified key functional groups responsible for its efficacy:

| Analog | Biological Activity | IC50 (µM) |

|---|---|---|

| Original Compound | Anticancer | 15 |

| Analog A | Enhanced Antioxidant | 10 |

| Analog B | Improved Anti-inflammatory | 12 |

Q & A

Basic Research Question

- NMR : ¹H and ¹³C NMR can resolve stereochemistry and confirm regioselectivity. For example, the oxazoline ring’s methine proton typically appears as a triplet (δ 4.2–4.5 ppm) due to coupling with adjacent CH₂ groups .

- X-ray crystallography : Essential for unambiguous confirmation of stereochemistry. In (Z)-5-benzylidene-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole, X-ray data revealed a planar oxazoline ring with a dihedral angle of 12.3° between the phenyl and pyridyl groups .

- HRMS : Validates molecular formula, particularly for detecting trace impurities from incomplete cyclization .

How do electronic effects of the 6-phenylpyridin-2-yl substituent influence the compound’s reactivity in polymerization or cross-coupling reactions?

Advanced Research Question

The electron-deficient pyridyl group enhances electrophilic aromatic substitution but may hinder nucleophilic attacks. In related oxazoline-tin complexes, the pyridyl nitrogen coordinates with tin, stabilizing intermediates during Wurtz coupling or dehydrogenative polymerization . Key considerations:

- Electron-withdrawing effects : The pyridyl ring lowers the LUMO energy, facilitating metal-catalyzed reactions (e.g., with Wilkinson’s catalyst).

- Steric effects : The 6-phenyl group may impede axial coordination in transition-metal complexes, necessitating bulky ligands to improve efficiency .

What strategies mitigate challenges in achieving controlled polymerization of oxazoline derivatives?

Advanced Research Question

Controlled polymerization of oxazoline-based monomers often fails due to chain-transfer reactions. Lessons from analogous systems suggest:

- Catalyst selection : Cationic initiators (e.g., methyl triflate) enable living polymerization by stabilizing oxazolinium intermediates.

- Temperature modulation : Low temperatures (−20°C) reduce chain termination, as seen in poly(2-isopropyl-2-oxazoline) synthesis .

- Monomer purity : Trace moisture or protic impurities must be minimized (<50 ppm) to prevent premature termination .

How can researchers evaluate the biological activity of this compound, particularly its potential as a kinase inhibitor or anticancer agent?

Advanced Research Question

- In vitro assays : Screen against kinase panels (e.g., PI3Kα) using fluorescence polarization assays. For pyrazole-oxazoline hybrids, IC₅₀ values <1 µM have been reported against cancer cell lines .

- Structure-activity relationship (SAR) : Modify the isopropyl group to smaller substituents (e.g., methyl) to enhance binding to hydrophobic kinase pockets.

- Apoptosis assays : Flow cytometry with Annexin V/PI staining can quantify cell death mechanisms in treated cancer cells .

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Question

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., nitriles).

- Storage : Store under inert gas (argon) at −20°C to prevent oxidation, as recommended for similar air-sensitive oxazoline derivatives .

How can researchers design in vivo studies to assess the pharmacokinetic properties of this compound?

Advanced Research Question

- Animal models : Administer the compound intravenously (1–5 mg/kg) in rodents to measure plasma half-life (t₁/₂) and bioavailability.

- Metabolic stability : Use liver microsome assays to identify major metabolites (e.g., hydroxylation at the isopropyl group).

- Blood-brain barrier (BBB) penetration : Evaluate logP values; compounds with logP >2.5 may require structural modifications to reduce CNS toxicity .

What computational methods aid in predicting the compound’s electronic properties and binding modes?

Advanced Research Question

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to map electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites.

- Molecular docking : Use AutoDock Vina to simulate binding to kinase ATP pockets. For related thiazole-oxazoline hybrids, docking scores correlated with experimental IC₅₀ values (R² = 0.89) .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify critical hydrogen bonds (e.g., with hinge-region residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.